Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-
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Overview
Description
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- is a specialized organic compound that features a benzaldehyde core substituted with a methoxy group and a trimethylsilyl-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- typically involves the reaction of 3-methoxybenzaldehyde with a trimethylsilyl-propynyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is common to obtain high-purity Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy and trimethylsilyl groups can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Functionalized benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trimethylsilyl-propynyl group may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Benzaldehyde, 3-methoxy-: A simpler analog lacking the trimethylsilyl-propynyl group.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of the trimethylsilyl-propynyl group.
Benzaldehyde, 2,3,4-trimethoxy-: Features multiple methoxy groups but lacks the trimethylsilyl-propynyl group.
Biological Activity
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- is an organosilicon compound with significant potential in medicinal chemistry due to its unique structural features. This article examines its biological activity, focusing on its antimicrobial and anticancer properties, as well as its chemical reactivity and synthesis.
Chemical Structure and Properties
The compound is characterized by a benzaldehyde moiety with a methoxy group and a trimethylsilyl-propynyl substituent. Its molecular formula is C14H18O2Si with a molecular weight of approximately 246.38 g/mol. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and efficacy against various biological targets.
Property | Value |
---|---|
Molecular Formula | C14H18O2Si |
Molecular Weight | 246.38 g/mol |
Structural Features | Methoxy and Trimethylsilyl groups |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that benzaldehyde derivatives exhibit notable antimicrobial activities. For instance, studies have shown that benzaldehyde can reduce the minimum inhibitory concentration (MIC) of standard antibiotics against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . The mechanism of action is believed to involve disruption of the bacterial plasma membrane and coagulation of intracellular components, leading to cell death .
Table: Antimicrobial Activity of Benzaldehyde Derivatives
Bacterial Strain | MIC (mM) | Reference |
---|---|---|
Staphylococcus aureus | 8.0 | |
Bacillus anthracis | 8.0 | |
Pantoea conspicua | 10.0 | |
Citrobacter youngae | 10.0 |
Anticancer Activity
The anticancer potential of benzaldehyde derivatives has been explored in various studies. For example, compounds similar to benzaldehyde, such as 3-benzylidenechromanones, demonstrated significant cytotoxic activity against multiple cancer cell lines. These studies revealed that certain structural modifications could enhance the compounds' efficacy against cancer cells .
Case Study: Cytotoxicity Evaluation
In one study, the cytotoxic effects of several benzaldehyde derivatives were evaluated against cancer cell lines, revealing that compounds with specific substituents exhibited higher activity than their analogues without those groups . The incorporation of functional groups such as pyrazoline rings was found to improve activity significantly.
The mechanisms by which benzaldehyde derivatives exert their biological effects include:
- Membrane Disruption : Interactions with bacterial membranes lead to increased permeability and eventual cell death.
- DNA Interaction : Some derivatives have been shown to interact with DNA, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Antibiotic Modulation : Benzaldehyde can enhance the effectiveness of existing antibiotics by lowering their MIC values through synergistic effects .
Properties
CAS No. |
212841-98-0 |
---|---|
Molecular Formula |
C14H18O2Si |
Molecular Weight |
246.38 g/mol |
IUPAC Name |
3-methoxy-2-(3-trimethylsilylprop-2-ynyl)benzaldehyde |
InChI |
InChI=1S/C14H18O2Si/c1-16-14-9-5-7-12(11-15)13(14)8-6-10-17(2,3)4/h5,7,9,11H,8H2,1-4H3 |
InChI Key |
NRXHJCAVSGZGAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CC#C[Si](C)(C)C)C=O |
Origin of Product |
United States |
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